molecular formula C18H15F3N4O B3004714 N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide CAS No. 2097892-20-9

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide

Cat. No.: B3004714
CAS No.: 2097892-20-9
M. Wt: 360.34
InChI Key: TYKOKVCENQMEAA-UHFFFAOYSA-N
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Description

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O and its molecular weight is 360.34. The purity is usually 95%.
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Biological Activity

N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide, a compound with the molecular formula C18H15F3N4OC_{18}H_{15}F_3N_4O and a molecular weight of 360.3 g/mol, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a benzamide core linked to a pyrazole ring, which is further connected to a pyridine ring. The trifluoromethyl group enhances its lipophilicity and biological activity.

PropertyValue
Molecular FormulaC₁₈H₁₅F₃N₄O
Molecular Weight360.3 g/mol
CAS Number2097892-20-9

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites. This prevents substrate interaction and subsequent catalytic activity.
  • Receptor Modulation : It can modulate receptor activity by binding to specific receptor sites, altering signaling pathways that lead to various physiological effects.

Antitubercular Activity

Recent studies have explored the compound's potential as an anti-tubercular agent. In a study assessing various substituted benzamide derivatives, compounds similar in structure exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Properties

The compound has also been evaluated for anticancer properties. Research indicates that derivatives containing similar functional groups have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, certain benzamide derivatives demonstrated moderate to high potency against various cancer cell lines, suggesting that this compound could be further investigated for its anticancer efficacy .

Neuroprotective Effects

In neuropharmacological studies, compounds with similar structures have been noted for their neuroprotective effects against excitotoxicity in neuronal cultures. These findings suggest potential applications in treating neurodegenerative diseases .

Case Study 1: Antitubercular Efficacy

A series of substituted benzamides were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these, five compounds exhibited significant inhibitory effects with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as lead compounds for further development .

Case Study 2: Anticancer Activity

In another study assessing the cytotoxicity of various benzamide derivatives on human embryonic kidney cells (HEK-293), it was found that most active compounds were non-toxic at effective concentrations, highlighting their therapeutic potential without significant side effects .

Properties

IUPAC Name

N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15F3N4O/c19-18(20,21)16-5-1-3-13(9-16)17(26)23-7-8-25-12-15(11-24-25)14-4-2-6-22-10-14/h1-6,9-12H,7-8H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKOKVCENQMEAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.